molecular formula C12H14BrN3 B3037646 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 514801-02-6

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3037646
CAS No.: 514801-02-6
M. Wt: 280.16 g/mol
InChI Key: ISCVDXHEVQURAS-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, along with two methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of 4-bromobenzyl bromide: This can be achieved by the bromination of 4-bromotoluene using bromine in the presence of a catalyst.

    Reaction with 3,5-dimethylpyrazole: The 4-bromobenzyl bromide is then reacted with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like fluorine or chlorine.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVDXHEVQURAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Reactant of Route 5
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 6
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

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